molecular formula C10H11ClINO3 B8303523 Glycine, N-(4-chloro-5-iodo-2-methoxyphenyl)-, methyl ester

Glycine, N-(4-chloro-5-iodo-2-methoxyphenyl)-, methyl ester

Cat. No. B8303523
M. Wt: 355.55 g/mol
InChI Key: VEPQZFPOLDMCFF-UHFFFAOYSA-N
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Patent
US09227978B2

Procedure details

A mixture of tert-butyl 2-(4-chloro-5-iodo-2-methoxyphenylamino)acetic acid (3.0 g, 8.7 mmol), SOCl2 (3 mL) in MeOH (20 mL) was stirred at reflux for 2 h. The mixture was concentrated in vacuo to yield the crude product (3.1 g) as a yellow solid.
Name
tert-butyl 2-(4-chloro-5-iodo-2-methoxyphenylamino)acetic acid
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH:5]([NH:9][C:10]1[CH:15]=[C:14]([I:16])[C:13]([Cl:17])=[CH:12][C:11]=1[O:18][CH3:19])[C:6]([OH:8])=[O:7])(C)(C)C.O=S(Cl)Cl.[CH3:24]O>>[Cl:17][C:13]1[C:14]([I:16])=[CH:15][C:10]([NH:9][CH2:5][C:6]([O:8][CH3:24])=[O:7])=[C:11]([O:18][CH3:19])[CH:12]=1

Inputs

Step One
Name
tert-butyl 2-(4-chloro-5-iodo-2-methoxyphenylamino)acetic acid
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)C(C(=O)O)NC1=C(C=C(C(=C1)I)Cl)OC
Name
Quantity
3 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1I)NCC(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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